molecular formula C7H15NO B2512541 1-Methylpyrrolidine-3-ethanol CAS No. 36763-96-9

1-Methylpyrrolidine-3-ethanol

Cat. No. B2512541
CAS RN: 36763-96-9
M. Wt: 129.203
InChI Key: HRVHWDLLWKMHNT-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-ethanol is a light-yellow liquid . It is an important pharmaceutical intermediate . The IUPAC name for this compound is 2-(1-methyl-3-pyrrolidinyl)ethanol .


Molecular Structure Analysis

The molecular formula of 1-Methylpyrrolidine-3-ethanol is C7H15NO . The InChI code is 1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 . The molecular weight is 129.2 .


Chemical Reactions Analysis

Pyrrolidine compounds, including 1-Methylpyrrolidine-3-ethanol, are known for their versatility in chemical reactions. They can efficiently explore the pharmacophore space due to sp3-hybridization . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Physical And Chemical Properties Analysis

1-Methylpyrrolidine-3-ethanol is a light-yellow liquid . It is stored at temperatures between 0-8°C .

Scientific Research Applications

Chemical Synthesis

1-Methylpyrrolidine-3-ethanol is used in chemical synthesis . It’s a valuable synthon and key precursor to prepare a wide range of heterocyclic compounds .

Organocatalyst

N-methylpyrrolidine, a derivative of 1-Methylpyrrolidine-3-ethanol, has been found to be an effective organocatalyst . It’s used in the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo [1,2-a]imidazol-2 (3H)-ones .

Drug Synthesis

The imidazo [1,2-a]imidazole structural scaffolds and analogs, which can be synthesized using 1-Methylpyrrolidine-3-ethanol, are crucial bicyclic and important targets in drug synthesis . They are known to have useful applications in medicinal chemistry and the production of marketed drug molecules .

Inhibiting [3H]diazepam Binding

Compounds synthesized from 1-Methylpyrrolidine-3-ethanol are known to specifically inhibit [3H]diazepam binding . This makes them valuable in the research and treatment of conditions related to diazepam, such as anxiety disorders .

Lymphocyte Function-Associated Nitrogen Inhibitors

1-Methylpyrrolidine-3-ethanol derived compounds are used as lymphocyte function-associated nitrogen inhibitors . This has potential applications in immunology and the treatment of immune-related diseases .

Synthesis of Heterocyclic Compounds

1-Methylpyrrolidine-3-ethanol is used in the synthesis of heterocyclic compounds . These compounds are found widely in nature and are essential to life . More than 70 percent of drugs are heterocycles , making 1-Methylpyrrolidine-3-ethanol a valuable compound in pharmaceutical research.

Safety And Hazards

1-Methylpyrrolidine-3-ethanol is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Relevant Papers The relevant papers retrieved include a review on pyrrolidine in drug discovery , a paper on N-methylpyrrolidine as an effective organocatalyst , and a review on pyrrolidine alkaloids and their promises in pharmacotherapy . These papers provide valuable insights into the properties and potential applications of 1-Methylpyrrolidine-3-ethanol and related compounds.

properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHWDLLWKMHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidine-3-ethanol

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (347 mg) was cautiously added, in portions, to a vigorously stirred suspension of 3-(2-hydroxyethyl)-1-methyl-2-pyrrolidinone (886 mg) in dry, freshly distilled tetrahydrofuran (60 ml), at 5° under nitrogen. The resultant suspension was stirred and heated at reflux under nitrogen for 1 h. The mixture was cooled to 5°, with stirring, and cautiously treated with a mixture of water (1 ml) and tetrahydrofuran (10 ml). The solvents were evaporated, the residue dissolved in ethanol and the solvent was again removed, in vacuo. The residue was chromatographed using dichloromethane:ethanol:ammonia (25.8:1) as eluent, to give the title compound (423 mg).
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step One

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